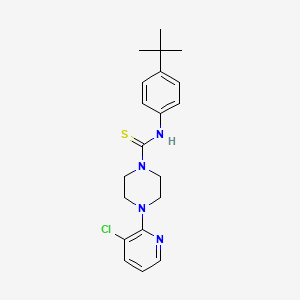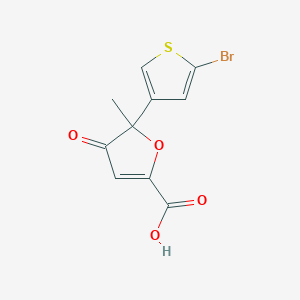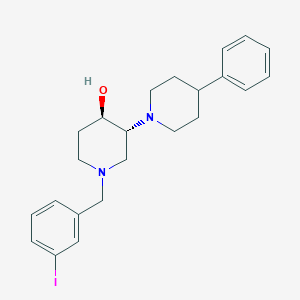
M-Iodobenzyltrozamicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-Iodobenzyltrozamicol is a synthetic organic compound that belongs to the class of vesamicol analogs. It is characterized by a trozamicol skeleton, which includes a piperidine ring instead of a cyclohexane ring in the A ring, and an m-iodobenzyl group . This compound has been studied for its potential as a vesicular acetylcholine transporter imaging agent, which is significant for the early diagnosis of neurodegenerative disorders such as Alzheimer’s disease .
Preparation Methods
The synthesis of M-Iodobenzyltrozamicol involves several steps, starting with the preparation of the trozamicol skeleton. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the m-Iodobenzyl Group: The m-iodobenzyl group is introduced via a substitution reaction, where an iodinating agent is used to replace a hydrogen atom on the benzyl group with an iodine atom.
Chemical Reactions Analysis
M-Iodobenzyltrozamicol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
M-Iodobenzyltrozamicol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other vesamicol analogs and related compounds.
Biology: The compound is studied for its binding affinity to the vesicular acetylcholine transporter, making it a valuable tool for investigating cholinergic neurotransmission.
Mechanism of Action
M-Iodobenzyltrozamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT), a presynaptic cholinergic neuron marker. This binding inhibits the transport of acetylcholine into synaptic vesicles, thereby affecting cholinergic neurotransmission. The molecular targets involved include VAChT and sigma receptors (σ1 and σ2), which are implicated in various neurological processes .
Comparison with Similar Compounds
M-Iodobenzyltrozamicol is unique among vesamicol analogs due to its specific structural features, such as the presence of the m-iodobenzyl group. Similar compounds include:
Vesamicol: The parent compound, which also binds to VAChT but lacks the m-iodobenzyl group.
Aminobenzovesamicol: Another analog with a different substitution pattern on the benzyl group.
N-Substituted Aza-Trozamicol: A derivative with modifications on the trozamicol skeleton.
Properties
Molecular Formula |
C23H29IN2O |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(3R,4R)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m1/s1 |
InChI Key |
UBVKSFDICLMPLH-DHIUTWEWSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)
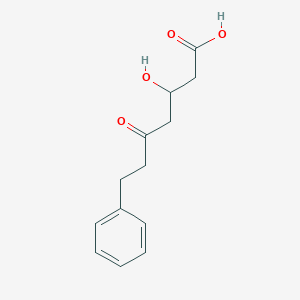
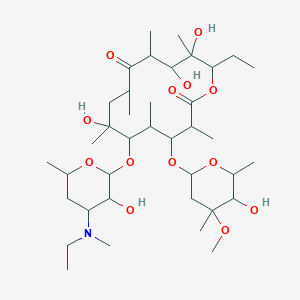
![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)
![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)
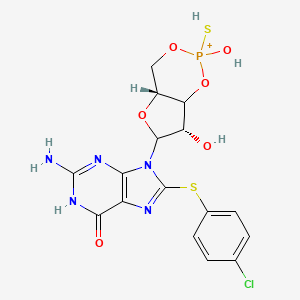
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)

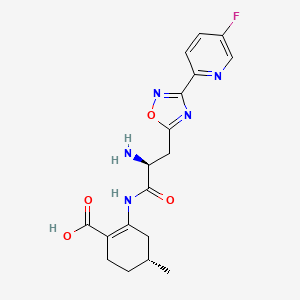
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
